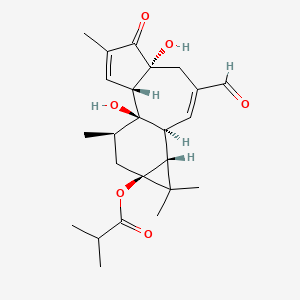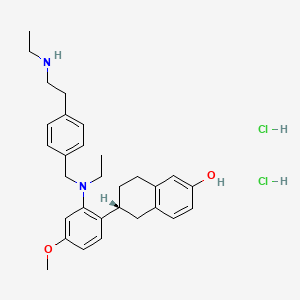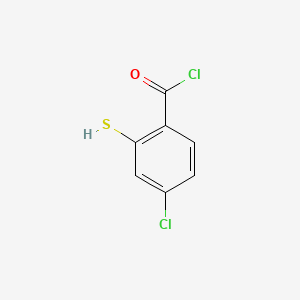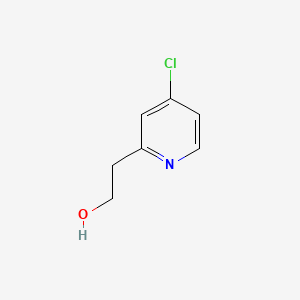![molecular formula C8H8ClNO4S2 B568776 6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide CAS No. 1206597-10-5](/img/structure/B568776.png)
6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Chloro-2’,3’-dihydro-spiro[1,3-dioxolane-2,4’-[4H]thieno[3,2-e][1,2]thiazine] 1’,1’-Dioxide is a complex organic compound with the molecular formula C8H8ClNO4S2 and a molecular weight of 281.74 g/mol . This compound features a unique spiro structure, incorporating both a dioxolane ring and a thieno[3,2-e][1,2]thiazine moiety. It is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-2’,3’-dihydro-spiro[1,3-dioxolane-2,4’-[4H]thieno[3,2-e][1,2]thiazine] 1’,1’-Dioxide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,2-e][1,2]thiazine core, followed by the introduction of the dioxolane ring and the chlorination step. Key reagents include thionyl chloride, which is used for chlorination, and ethylene glycol, which is used to form the dioxolane ring under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or the thiazine ring, potentially yielding amines or reduced sulfur species.
Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
6’-Chloro-2’,3’-dihydro-spiro[1,3-dioxolane-2,4’-[4H]thieno[3,2-e][1,2]thiazine] 1’,1’-Dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6’-Chloro-2’,3’-dihydro-spiro[1,3-dioxolane-2,4’-[4H]thieno[3,2-e][1,2]thiazine] 1’,1’-Dioxide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The thiazine ring and the dioxolane moiety may play crucial roles in binding to these targets, potentially disrupting normal cellular processes and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: This compound shares a similar thiazine core but differs in the substitution pattern and the presence of a sulfonamide group.
Benzo[d]thiazol-2-yl derivatives: These compounds also feature a thiazine ring but with different substituents and biological activities.
Uniqueness
6’-Chloro-2’,3’-dihydro-spiro[1,3-dioxolane-2,4’-[4H]thieno[3,2-e][1,2]thiazine] 1’,1’-Dioxide is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of the dioxolane ring and the thieno[3,2-e][1,2]thiazine moiety is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
6'-chlorospiro[1,3-dioxolane-2,4'-2,3-dihydrothieno[3,2-e]thiazine] 1',1'-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S2/c9-6-3-5-7(15-6)16(11,12)10-4-8(5)13-1-2-14-8/h3,10H,1-2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABQIEPVQDUMHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CNS(=O)(=O)C3=C2C=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Propenal, 3-[3-(oxoethenyl)oxiranyl]- (9CI)](/img/new.no-structure.jpg)

![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)

![2-(Methylamino)benzo[d]thiazol-4-ol](/img/structure/B568708.png)


![2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B568713.png)

